Propan-2-yl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL 7-(4-HYDROXY-3-METHOXYPHENYL)-5-METHYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-component reactions. One common method involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of various derivatives, depending on the substituents present in the aldehyde component.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of ultrasonic activation and environmentally friendly solvents aligns with the principles of green chemistry, ensuring efficient and sustainable production processes .
Chemical Reactions Analysis
Types of Reactions
ISOPROPYL 7-(4-HYDROXY-3-METHOXYPHENYL)-5-METHYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
ISOPROPYL 7-(4-HYDROXY-3-METHOXYPHENYL)-5-METHYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which ISOPROPYL 7-(4-HYDROXY-3-METHOXYPHENYL)-5-METHYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
- Ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates
Uniqueness
ISOPROPYL 7-(4-HYDROXY-3-METHOXYPHENYL)-5-METHYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific substituents and ring structure, which confer distinct chemical and biological properties. Its isopropyl group and methoxyphenyl moiety contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H19N5O4 |
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Molecular Weight |
345.35 g/mol |
IUPAC Name |
propan-2-yl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H19N5O4/c1-8(2)25-15(23)13-9(3)17-16-18-19-20-21(16)14(13)10-5-6-11(22)12(7-10)24-4/h5-8,14,22H,1-4H3,(H,17,18,20) |
InChI Key |
ATWHZNZYRZTXET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC(=C(C=C3)O)OC)C(=O)OC(C)C |
Origin of Product |
United States |
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